molecular formula C17H9N3O5S B2856907 N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 476309-57-6

N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide

Cat. No. B2856907
CAS RN: 476309-57-6
M. Wt: 367.34
InChI Key: FVHJAVCXENAJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a novel phthalimide derivative . Phthalimide derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .


Synthesis Analysis

The compound was synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . The reaction mixture was stirred and refluxed for a duration of 5 hours. After cooling, it was poured into 500 mL of ice water when the compound precipitated and was filtered off .


Molecular Structure Analysis

The chemical structures of the compounds were elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra . Further details about the molecular structure would require more specific data or studies.


Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . More detailed information about its reactivity would require additional studies.

Scientific Research Applications

Antioxidant Activity

Research on derivatives of carboxylic acid containing various substituents, including the chemical , highlights their potential as potent antioxidants. A study by Tumosienė et al. (2019) showed that certain compounds exhibited significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid.

Anti-Leishmanial Activity

The synthesis and characterization of nitroaromatic compounds, including those similar to N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide, have been linked to potential anti-leishmanial activities. Dias et al. (2015) article noted that compounds with an electroactive nitro group displayed promising biological activity against Leishmania infantum.

Synthesis and Structural Elucidation

Studies like that of Ukhin et al. (2010) article focus on the synthesis of compounds with structures related to this compound, emphasizing the importance of structural and spectroscopic elucidation in developing new medicinal compounds.

Inhibition of Cell Adhesion

Compounds including benzo[b]thiophene-2-carboxamides have been studied for their role in inhibiting cell adhesion, which is crucial in the treatment of various inflammatory diseases. Boschelli et al. (1995) article demonstrated the potential of such compounds in decreasing the adherence of neutrophils to activated endothelial cells, influencing inflammation pathways.

Mechanism of Action

Target of Action

Similar compounds, such as phthalimide derivatives, have been shown to exhibit antitumor effects, immunomodulatory and antiangiogenic properties . Therefore, it’s plausible that this compound may also target cancer cells or related pathways.

Mode of Action

Similar compounds, such as pomalidomide, exhibit antitumor effects, immunomodulatory and antiangiogenic properties, as well as direct antimyeloma activity when administered alongside low-dose dexamethasone . This suggests that N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide might interact with its targets to induce similar effects.

Biochemical Pathways

Given the potential antitumor and antiangiogenic properties of similar compounds , it’s plausible that this compound may affect pathways related to cell proliferation, angiogenesis, and immune response.

Result of Action

One of the synthesized compounds was found to exhibit effective cytotoxicity against mcf7 cells , suggesting that this compound might have similar effects.

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9N3O5S/c21-15-10-2-1-3-11(14(10)17(23)19-15)18-16(22)13-7-8-6-9(20(24)25)4-5-12(8)26-13/h1-7H,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHJAVCXENAJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.